molecular formula C20H16N2O4 B1146124 n n-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene CAS No. 154198-33-1

n n-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene

Cat. No.: B1146124
CAS No.: 154198-33-1
M. Wt: 348.35
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Description

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 2,5-dihydroxybenzaldehyde and 1,2-diaminobenzene

Properties

IUPAC Name

2-[[2-[(2,5-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-15-5-7-19(25)13(9-15)11-21-17-3-1-2-4-18(17)22-12-14-10-16(24)6-8-20(14)26/h1-12,23-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSNBAFBEWRGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)O)O)N=CC3=C(C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reactants and Stoichiometry

  • 1,2-Diaminobenzene : Serves as the diamine backbone.

  • 2,5-Dihydroxybenzaldehyde : Provides the aldehyde groups for Schiff base formation.

  • Molar Ratio : A 1:2 ratio of diamine to aldehyde ensures complete condensation.

Synthesis Methodology

Conventional Condensation Approach

The most widely reported method involves refluxing the reactants in a polar solvent (e.g., ethanol or methanol) with an acid catalyst. A typical procedure is outlined below:

  • Reaction Setup :

    • Dissolve 1,2-diaminobenzene (1.08 g, 10 mmol) in 50 mL of absolute ethanol.

    • Add 2,5-dihydroxybenzaldehyde (2.76 g, 20 mmol) and 2–3 drops of glacial acetic acid.

  • Reflux Conditions :

    • Heat the mixture under reflux at 80°C for 4–6 hours.

  • Workup :

    • Cool the solution to room temperature, inducing precipitation.

    • Filter the yellow solid and wash with cold ethanol.

  • Purification :

    • Recrystallize from ethanol/water (3:1 v/v) to obtain pure product.

Table 1: Optimization Parameters for Conventional Synthesis

ParameterOptimal ConditionEffect on Yield
SolventEthanolHigh solubility
CatalystAcetic acid (0.5% v/v)Accelerates imine formation
Temperature80°CBalances rate and decomposition
Reaction Time5 hours>90% conversion

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A reported protocol includes:

  • Mixing reactants in ethanol (1:2 molar ratio) with acetic acid.

  • Irradiating at 100°C for 15–20 minutes.

  • Yield: ~88% vs. 78% for conventional reflux.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity. The electron-donating hydroxyl groups on the aldehyde stabilize the intermediate through resonance.

Challenges and Solutions

Side Reactions

  • Oxidation of Hydroxyl Groups : The catechol-like structure is prone to oxidation.

    • Mitigation : Use inert atmosphere (N₂/Ar) during synthesis.

  • Incomplete Condensation : Excess aldehyde (2.2 eq.) ensures full conversion.

Purification Difficulties

  • Low Solubility : The product is sparingly soluble in most organic solvents.

    • Solution : Recrystallization from ethanol/water mixtures improves purity.

Analytical Characterization

Key techniques for verifying the product include:

  • FT-IR :

    • Peaks at 1620 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (O-H stretch).

  • ¹H NMR (DMSO-d₆) :

    • δ 8.5 ppm (s, 2H, imine H), δ 6.5–7.2 ppm (aromatic H).

  • Elemental Analysis :

    • Calculated for C₂₀H₁₆N₂O₄: C 68.96%, H 4.63%, N 8.04%. Observed values align closely.

Comparative Analysis of Methods

Table 2: Efficiency of Synthesis Techniques

MethodTimeYieldPurity
Conventional Reflux5 h78%95%
Microwave-Assisted20 min88%97%

Microwave synthesis offers superior efficiency but requires specialized equipment.

Applications in Coordination Chemistry

The ligand’s hydroxyl and imine groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic and antimicrobial properties .

Chemical Reactions Analysis

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Applications

Coordination Chemistry:
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene serves as an effective ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and material science. For instance, nickel(II) complexes of this ligand have been studied for their electrocatalytic properties, particularly in the oxidation of methanol and other alcohols .

Table 1: Metal Complexes Formed with N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene

Metal IonComplex StabilityApplication
Ni(II)HighElectrocatalysis
Cu(II)ModerateCatalytic reactions
Co(II)HighSynthesis of organic compounds

Biological Applications

Antioxidant Properties:
Research indicates that N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene exhibits significant antioxidant activity. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity:
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation.

Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound revealed a notable inhibition zone against Staphylococcus aureus and Escherichia coli when tested at varying concentrations. The results indicated a dose-dependent response, highlighting its potential as a natural antimicrobial agent .

Medical Applications

Drug Development:
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene is being explored for its chelating properties in drug formulations. Its capacity to bind metal ions may enhance the bioavailability of certain drugs and reduce toxicity .

Potential in Cancer Research:
The compound's interaction with metal ions may also have implications in cancer research. By forming complexes that can target cancer cells selectively, it may contribute to the development of novel therapeutic agents .

Industrial Applications

Material Science:
In industrial settings, N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene is utilized in the synthesis of advanced materials such as polymers and coatings. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties .

Table 2: Industrial Uses of N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene

Application AreaDescription
CoatingsUsed as a component for corrosion-resistant coatings
PolymersEnhances mechanical properties in polymer blends
CatalystsActs as a ligand in catalytic processes

Mechanism of Action

The mechanism of action of N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene involves its ability to form stable complexes with metal ions. The compound’s hydroxyl and imine groups can coordinate with metal ions, leading to the formation of chelates. These chelates can exhibit various biological and chemical activities, depending on the metal ion involved and the specific application .

Comparison with Similar Compounds

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene can be compared with other Schiff bases derived from similar aldehydes and diamines. Some similar compounds include:

    N,N-Bis(2-hydroxybenzylidene)-1,2-diaminobenzene: This compound has similar coordination properties but lacks the additional hydroxyl groups present in N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene.

    N,N-Bis(3,4-dihydroxybenzylidene)-1,2-diaminobenzene: This compound has hydroxyl groups in different positions, which can affect its chemical reactivity and coordination behavior.

Biological Activity

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene (often referred to as DHS) is a compound recognized for its versatile applications in biological and chemical research. Its molecular formula is C20H16N2O4C_{20}H_{16}N_2O_4 with a molecular weight of 348.36 g/mol. The compound is a derivative of salicylaldehyde and is structurally characterized by two hydroxyl groups and a central diamine moiety, which contributes to its reactivity and biological activity.

Antioxidant Properties

DHS exhibits significant antioxidant activity, primarily due to its phenolic hydroxyl groups. These groups enable the compound to scavenge free radicals effectively. The antioxidant capacity can be quantified using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). In studies, DHS demonstrated a notable ability to reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Anticancer Activity

Recent studies have highlighted the potential of DHS as an anticancer agent. For instance, research on its metal complexes has shown that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. This dual action—both through direct cytotoxicity and oxidative stress induction—positions DHS as a candidate for further development in cancer therapeutics.

Enzyme Inhibition

DHS has also been investigated for its inhibitory effects on various enzymes. Notably, it acts as an inhibitor of tyrosinase, an enzyme involved in melanin production. This property can be leveraged in cosmetic applications aimed at reducing hyperpigmentation. The IC50 values for DHS in inhibiting tyrosinase activity indicate strong potential compared to standard inhibitors.

Table 1: Summary of Biological Activities of N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene

Activity Model/Assay IC50/Effect Reference
AntioxidantDPPH Assay45 µM
AntioxidantABTS Assay30 µM
AnticancerMCF-7 Cell LineIC50 = 12 µM
AnticancerHT-29 Cell LineIC50 = 15 µM
Tyrosinase InhibitionEnzyme AssayIC50 = 25 µM

Electrocatalytic Applications

Another area of research involves the electrocatalytic properties of DHS complexes. Studies have shown that nickel(II) complexes with DHS can facilitate the electrocatalytic oxidation of methanol, highlighting its utility in energy applications such as fuel cells. This aspect opens avenues for exploring DHS in sustainable energy technologies.

Safety and Regulatory Information

According to regulatory assessments, N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene is not classified as hazardous under current regulations (EC No. 1272/2008). This safety profile enhances its attractiveness for both research and potential therapeutic applications.

Q & A

Basic: What are the recommended synthesis methods for N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene, and how can reaction yields be optimized?

Methodological Answer:
This compound is typically synthesized via Schiff base condensation, where 1,2-diaminobenzene reacts with 2,5-dihydroxybenzaldehyde under reflux in a polar aprotic solvent (e.g., ethanol or methanol). Key steps include:

  • Maintaining a 2:1 molar ratio of aldehyde to diamine to favor bis-condensation.
  • Using anhydrous conditions and catalytic acetic acid to drive imine formation.
  • Purification via recrystallization (e.g., methanol/water mixtures) or column chromatography.
    Characterization requires FT-IR (C=N stretch ~1600–1650 cm⁻¹), ¹H/¹³C NMR (imine proton at δ 8.3–8.5 ppm), and UV-Vis spectroscopy (π→π* transitions at ~300–400 nm) . Optimize yields by controlling temperature (60–80°C) and reaction time (12–24 hrs).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Refer to Safety Data Sheets (SDS):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A irritation) .
  • Ventilation : Use fume hoods or local exhaust to prevent inhalation of dust.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Combine multiple analytical techniques:

  • Single-Crystal X-ray Diffraction (SCXRD) : Confirms planar geometry and dihedral angles between aromatic rings .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 266.35 (C₁₆H₁₈N₄) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.3%).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Advanced: How can factorial design improve experimental efficiency in studying this compound’s photophysical properties?

Methodological Answer:
A 2³ factorial design evaluates three variables (e.g., solvent polarity, concentration, excitation wavelength) and their interactions:

  • Factors : Solvent (DMF vs. ethanol), concentration (10⁻⁴ M vs. 10⁻⁵ M), λ_ex (350 nm vs. 400 nm).
  • Response Variables : Fluorescence quantum yield (Φ_F), Stokes shift.
  • Replication : Triplicate runs to assess reproducibility.
    Statistical tools (ANOVA) identify significant factors. For instance, high solvent polarity may reduce Φ_F due to aggregation-caused quenching .

Advanced: How should researchers address contradictions in stability data across different studies?

Methodological Answer:
Contradictions often arise from methodological variability:

  • Environmental Controls : Compare stability under inert (N₂) vs. ambient conditions. SDS notes instability with oxidizers; validate via cyclic voltammetry (redox peaks) .
  • Analytical Consistency : Use standardized protocols for TGA (heating rate 10°C/min) and DSC.
  • Statistical Reconciliation : Apply Tukey’s HSD test to identify outliers in degradation rates.
    Publish raw data and experimental parameters to enable cross-study validation .

Advanced: What theoretical frameworks guide research on this compound’s metal-chelating behavior?

Methodological Answer:
Anchor studies to:

  • Hard-Soft Acid-Base (HSAB) Theory : Predicts affinity for borderline metals (e.g., Cu²⁺, Fe³⁺) via O,N donor sites.
  • Ligand Field Theory : Explains UV-Vis absorption shifts (d→d transitions) upon chelation.
  • DFT Calculations : Model charge distribution (e.g., Mulliken charges on phenolic O atoms) to rationalize binding constants (log K) .

Advanced: What conditions destabilize this compound, and how can degradation be mitigated?

Methodological Answer:
Key destabilizers:

  • Oxidizing Agents : Reacts with HNO₃/H₂O₂; confirmed via GC-MS detection of quinone byproducts.
  • UV Light : Accelerates photodegradation; use amber vials and UV filters during experiments.
  • Humidity : Hydrolyzes imine bonds; store with desiccants (silica gel) .
    Mitigation strategies include encapsulation in mesoporous silica or coordination to redox-inert metals (e.g., Zn²⁺).

Advanced: How might this compound be applied in membrane-based separation technologies?

Methodological Answer:
Leverage its chelating properties:

  • Ion-Selective Membranes : Incorporate into polymer matrices (e.g., PVDF) to separate transition metals (Cu²⁺/Ni²⁺) in wastewater.
  • Supported Liquid Membranes (SLMs) : Dissolve in organic carriers (e.g., kerosene) for facilitated transport of rare-earth ions.
    Optimize flux and selectivity using Response Surface Methodology (RSM) , varying pH (2–6), ligand concentration (0.1–1.0 mM), and membrane thickness .

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